An In-depth Technical Guide to Phthalamic Acid: Properties, Synthesis, and Analysis
An In-depth Technical Guide to Phthalamic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalamic acid, with the CAS Number 88-97-1, is a dicarboxylic acid amide that serves as a key intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its role in significant chemical transformations such as the Gabriel synthesis. This document is intended to be a valuable resource for professionals in research, and drug development, offering structured data and clear procedural guidance.
Core Properties of Phthalamic Acid
Phthalamic acid, also known as 2-carboxybenzamide, is a white solid organic compound. Its molecular structure consists of a benzene (B151609) ring substituted with carboxamide and carboxylic acid groups at the ortho positions.
| Property | Value | Reference |
| CAS Number | 88-97-1 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 140-143 °C | [2] |
| Boiling Point | 394.2 °C at 760 mmHg | [3] |
| Density | 1.368 g/cm³ | [3] |
| Flash Point | 192.2 °C | [3] |
| LogP | 1.18 | [3] |
| PSA (Polar Surface Area) | 80.39 Ų | [3] |
| Appearance | White solid | [2] |
Molecular Structure:
Figure 1: Molecular structure of Phthalamic Acid.
Synthesis of Phthalamic Acid
The synthesis of phthalamic acid is readily achieved through the reaction of phthalic anhydride (B1165640) with ammonia (B1221849). The following protocol is a detailed method for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of Phthalamic Acid
Objective: To synthesize phthalamic acid from phthalic anhydride and aqueous ammonia.
Materials:
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Phthalic anhydride (C₈H₄O₃)
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Concentrated aqueous ammonia (NH₄OH)
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Hydrochloric acid (HCl), concentrated
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Distilled water
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Beaker (1 L)
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Stirring rod
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Buchner funnel and flask
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Filter paper
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pH paper or pH meter
Procedure:
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Reaction Setup: In a 1-liter beaker, place 60.0 g of phthalic anhydride.
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Addition of Ammonia: While stirring vigorously, slowly add 90 mL of concentrated aqueous ammonia to the phthalic anhydride. The reaction is exothermic, and the addition should be controlled to manage the temperature rise.
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Precipitation of Ammonium (B1175870) Phthalamate: Continue stirring until the reaction mixture cools to room temperature. A white precipitate of ammonium phthalamate will form.
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Isolation of Intermediate: Isolate the ammonium phthalamate precipitate by vacuum filtration using a Buchner funnel.
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Redissolution: Transfer the collected ammonium phthalamate to a clean beaker and dissolve it in a minimal amount of distilled water.
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Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring continuously until the pH of the solution reaches 2. This can be monitored using pH paper or a pH meter.
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Crystallization of Phthalamic Acid: As the solution becomes acidic, phthalamic acid will precipitate out as a white crystalline solid.
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Isolation and Drying: Collect the phthalamic acid crystals by vacuum filtration, wash with a small amount of cold distilled water to remove any remaining impurities, and allow the product to air dry or dry in a desiccator.
Expected Outcome: A white crystalline solid of phthalamic acid. The melting point can be measured to assess purity, which is expected to be in the range of 140-143 °C.[2]
Role in Chemical Synthesis: The Gabriel Synthesis Pathway
Phthalamic acid is structurally related to phthalimide (B116566), a key reagent in the Gabriel synthesis, a classic method for the preparation of primary amines. The synthesis starts with the reaction of phthalic anhydride with an amine source, which can be conceptually linked to the formation of phthalamic acid as an intermediate that subsequently cyclizes. The following diagram illustrates the logical workflow of the Gabriel synthesis.
Caption: Logical workflow of the Gabriel synthesis for primary amine preparation.
Analytical Considerations
While specific, detailed analytical protocols for phthalamic acid are not abundantly available in the literature, methods for the closely related phthalic acid can be adapted. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of such aromatic carboxylic acids.
General HPLC Parameters (Adaptable for Phthalamic Acid):
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Column: A C18 reversed-phase column is a common choice.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte.
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Detection: UV detection is typically used, with the wavelength set to a maximum absorbance of the compound (e.g., around 230-280 nm).
For quantitative analysis, a calibration curve would be constructed using standards of known phthalamic acid concentrations.
Conclusion
Phthalamic acid is a fundamentally important molecule in organic synthesis with well-defined properties and a straightforward preparation method. Its structural relationship to key synthetic intermediates like phthalimide underscores its relevance in the broader context of chemical transformations. This guide provides essential technical information to support researchers and developers in their work with this versatile compound.
